(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex heterocyclic molecule that incorporates multiple functional groups, including triazole, pyridazine, piperazine, and pyrimidine These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Mechanism of Action
Target of action
Compounds with a 1,2,4-triazole moiety have been found to exhibit a wide range of biological activities, including anticancer , antiviral , and anti-inflammatory effects . They may target various proteins or enzymes in the body, depending on their specific structure and functional groups.
Mode of action
The mode of action of such compounds often involves binding to their target proteins or enzymes, thereby modulating their activity. For instance, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyridazine Moiety: The pyridazine ring can be formed through the condensation of hydrazine with a suitable dicarbonyl compound.
Coupling Reactions: The triazole and pyridazine intermediates are then coupled using a suitable linker, often involving nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine derivatives.
Final Assembly: The pyrimidine moiety is introduced in the final step, often through a condensation reaction with the previously formed intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrogen atoms in the heterocyclic rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential applications as an antimicrobial, antiviral, or anticancer agent. The triazole and pyridazine rings are known for their bioactivity, and the compound could be explored for its effects on various biological targets.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure might interact with specific enzymes or receptors, leading to the development of new drugs for treating infections, cancer, or other diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanone: A simpler analogue with similar triazole functionality.
(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)methanone: Lacks the piperazine and pyrimidine moieties.
(4-(1H-1,2,4-Triazol-1-yl)pyrimidin-2-yl)methanone: Contains the triazole and pyrimidine rings but lacks the pyridazine and piperazine components.
Uniqueness
The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone lies in its combination of multiple bioactive heterocyclic rings. This structural complexity allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities and applications.
Properties
IUPAC Name |
pyrimidin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-15(14-17-4-1-5-18-14)23-8-6-22(7-9-23)12-2-3-13(21-20-12)24-11-16-10-19-24/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLHJBNKZFJDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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